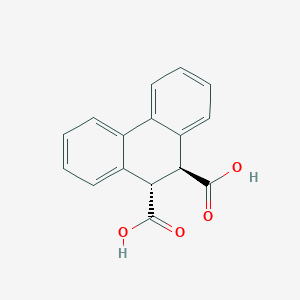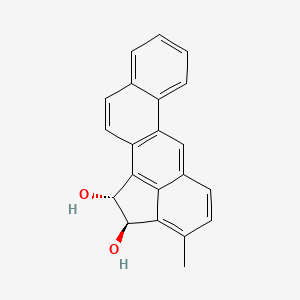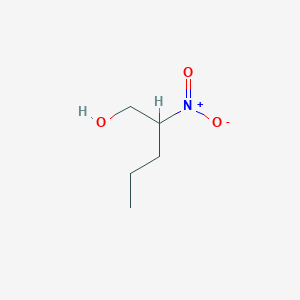![molecular formula C18H13NO B14739800 10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde CAS No. 5531-78-2](/img/structure/B14739800.png)
10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde is a complex organic compound belonging to the carbazole family. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This particular compound is characterized by the presence of a methyl group at the 10th position and an aldehyde group at the 9th position on the benzo[a]carbazole skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the methyl and aldehyde groups. For instance, starting from a suitable carbazole derivative, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. The aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 10-Methyl-11H-benzo[a]carbazole-9-carboxylic acid.
Reduction: 10-Methyl-11H-benzo[a]carbazole-9-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Wirkmechanismus
The mechanism of action of 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
- 9-Methyl-9H-carbazole-2-carbaldehyde
- 3,6-Dibromocarbazole
- 3-Methoxy-9H-carbazole
- 7H-Dibenzo[c,g]carbazole
Comparison: Compared to these similar compounds, 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methyl and aldehyde groups at specific positions can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
5531-78-2 |
|---|---|
Molekularformel |
C18H13NO |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
10-methyl-11H-benzo[a]carbazole-9-carbaldehyde |
InChI |
InChI=1S/C18H13NO/c1-11-13(10-20)7-9-15-16-8-6-12-4-2-3-5-14(12)18(16)19-17(11)15/h2-10,19H,1H3 |
InChI-Schlüssel |
OVEPRCSNWHXUCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1NC3=C2C=CC4=CC=CC=C43)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



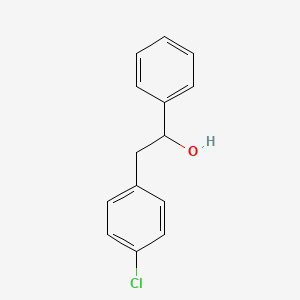
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
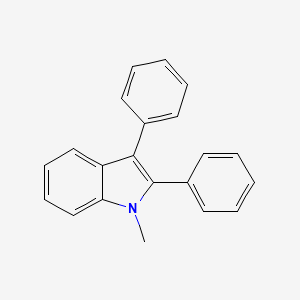
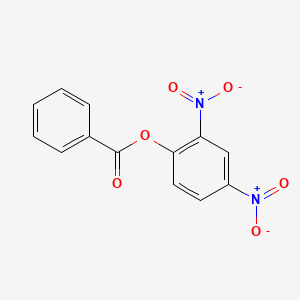
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
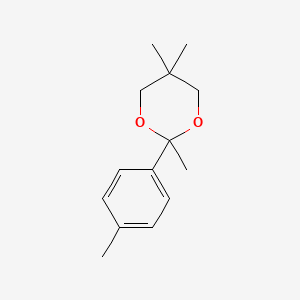
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
